1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl group and the pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the nitrophenyl group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby exerting antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share the same core structure but differ in the substituents attached to the pyrido[2,3-d]pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-ones: Similar core structure with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, offering different biological activities.
Uniqueness
1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit PI3K and its potential antiproliferative activity make it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C15H12N4O4 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12N4O4/c1-2-18-13-12(14(20)17-15(18)21)11(6-7-16-13)9-4-3-5-10(8-9)19(22)23/h3-8H,2H2,1H3,(H,17,20,21) |
InChI Key |
PFYUIVAJDWEZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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